2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide
Description
This compound is a triazolopyridazine derivative characterized by a tert-butylsulfanyl substituent at the 6-position and an N-(2-chloro-4-methylphenyl)acetamide moiety at the 2-position. The triazolopyridazine scaffold is known for its role in modulating kinase activity, while the acetamide group may contribute to target binding specificity.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-11-5-6-13(12(19)9-11)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCEBMYOYTIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide is a novel heterocyclic organic molecule that has attracted attention for its potential biological activities. Its unique structure incorporates a triazole ring fused to a pyridazine ring and various functional groups that may confer diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 405.9 g/mol. The presence of the tert-butylsulfanyl group and an oxime moiety are significant for its biological activity. The compound's structure suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.
Antitubercular Activity
Research indicates that this compound may serve as a lead molecule for developing antitubercular agents , specifically targeting shikimate dehydrogenase , an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis. In vitro studies have shown promising results with minimal inhibitory concentration (MIC) values of 0.5 μg/mL against the H37Rv strain and 4.0 μg/mL against multi-drug-resistant strains, indicating strong antitubercular activity .
Anti-inflammatory and Anticancer Properties
In addition to its antitubercular potential, the compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways or cancer progression, potentially leading to therapeutic effects such as apoptosis in cancer cells .
The mechanism of action appears to involve the inhibition of key enzymes or receptors within biological systems. This inhibition can disrupt various cellular signaling pathways, which is crucial for both anti-inflammatory and anticancer effects. For instance, binding to kinases or proteases may modulate their activity, leading to reduced inflammation or tumor growth .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include cyclization to form the triazolopyridazine core and introduction of the tert-butylsulfanyl group using tert-butylthiol under catalytic conditions . The chemical reactivity is influenced by its functional groups, allowing for various reactions such as oxidation and substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s triazolopyridazine core is shared with several bioactive molecules. Key comparisons include:
| Compound | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide | Triazolopyridazine | tert-butylsulfanyl, chloromethylphenylacetamide | Hypothesized kinase inhibition |
| Imatinib (Gleevec®) | Phenylaminopyrimidine | Methylpiperazine, benzamide | BCR-ABL kinase inhibition |
| Ruxolitinib (Jakafi®) | Pyrrolopyrimidine | Cyclopentyl, pyrazolyl | JAK1/2 inhibition |
| Aminopyridazine derivatives (e.g., IQ-like compounds) | Pyridazine/imidazole hybrids | Aminoimidazole, methyl groups | Carcinogenic (2A classification) |
Key Observations :
- Triazolopyridazine vs.
- tert-butylsulfanyl Group : This substituent increases lipophilicity (logP ~3.5 estimated) compared to methyl or ethyl groups in analogues, which may improve membrane permeability but elevate hepatotoxicity risks .
- Chloromethylphenylacetamide vs. Benzamide (Imatinib) : The chloro and methyl groups in the phenyl ring may enhance π-π stacking with hydrophobic kinase pockets, while the acetamide linker provides conformational flexibility absent in Imatinib’s rigid benzamide .
Toxicity and Bioactivity Contrasts
- Aminopyridazine Derivatives (e.g., IQ): Unlike the carcinogenic IQ compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), this compound lacks the aromatic amine moiety critical for DNA adduct formation, suggesting a lower carcinogenic risk .
- Kinase Inhibitors : Computational docking studies (Tanimoto coefficient >0.7 vs. Imatinib) predict strong binding to ATP pockets of tyrosine kinases, but in vitro validation is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
